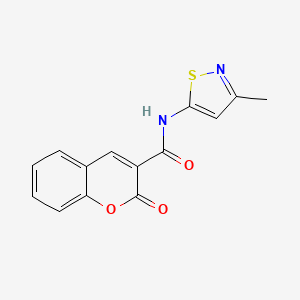

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines the structural features of isothiazole and chromene. Isothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Chromenes, on the other hand, are known for their antioxidant and anti-inflammatory properties . The combination of these two moieties in a single molecule can potentially lead to a compound with a wide range of biological activities.

Métodos De Preparación

The synthesis of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the isothiazole ring: This can be achieved by the lithiation of isothiazole with n-butyllithium at C-5, followed by quenching with an electrophile.

Formation of the chromene ring: This can be synthesized through the cyclization of a suitable precursor under acidic or basic conditions.

Coupling of the isothiazole and chromene rings: This can be done through a condensation reaction between the two rings in the presence of a coupling agent such as EDCI or DCC.

Análisis De Reacciones Químicas

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions:

Aplicaciones Científicas De Investigación

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For example, the isothiazole moiety may interact with enzymes involved in microbial metabolism, while the chromene moiety may interact with antioxidant pathways .

Comparación Con Compuestos Similares

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as:

Actividad Biológica

N-(3-methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates the structural features of isothiazole and chromene. This compound has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that derivatives containing the isothiazole moiety often demonstrate enhanced antibacterial effects. For instance, studies indicate that compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| 3g | Pseudomonas aeruginosa | 0.21 | High activity observed |

| 3a | Staphylococcus aureus | 4.8 | Moderate selectivity |

| 3b | Escherichia coli | 28 | Lower activity |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. The compound's mechanism appears to involve the inhibition of specific cancer cell lines, including those resistant to conventional therapies. For example, derivatives have shown promising results against human colon adenocarcinoma and breast adenocarcinoma cell lines .

Table 2: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 5-Cl | MCF-7 (breast) | 15 | Doxorubicin |

| 5d | LoVo (colon) | 10 | Cisplatin |

| 3g | MV4-11 (leukemia) | 12 | 5-Fluorouracil |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in microbial metabolism and oxidative stress pathways. The isothiazole component may inhibit enzymes critical for bacterial growth, while the chromene structure may provide antioxidant benefits .

Case Studies

- Case Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against Staphylococcus aureus. The most active compound exhibited a MIC value significantly lower than standard antibiotics, indicating a potential alternative treatment option for resistant strains .

- Case Study on Anticancer Activity : In vitro studies demonstrated that certain derivatives of the compound inhibited the proliferation of colon cancer cells more effectively than traditional chemotherapeutics, suggesting a novel approach in cancer therapy .

Propiedades

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-8-6-12(20-16-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHVXJWKHUSPRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.